2-Chloro-9-phenylacridine

Corrosion Inhibition Mild Steel Weight Loss Method

2-Chloro-9-phenylacridine (CPA; CAS 95888-31-6; C₁₉H₁₂ClN; MW 289.76) is a halogenated 9-arylacridine derivative that belongs to the N-heterocyclic family of organic corrosion inhibitors. Substitution at the 2-position with chlorine and at the 9-position with an unsubstituted phenyl ring yields a distinct electronic profile relative to both non-halogenated analogs (e.g., 9-phenylacridine, PA) and alternative halogen-substituted variants (e.g., 2-bromo-9-(2-fluorophenyl)acridine, BFPA; 2-chloro-9-(2-fluorophenyl)acridine, CFPA).

Molecular Formula C19H12ClN
Molecular Weight 289.8 g/mol
Cat. No. B282092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-9-phenylacridine
Molecular FormulaC19H12ClN
Molecular Weight289.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl
InChIInChI=1S/C19H12ClN/c20-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)15-8-4-5-9-17(15)21-18/h1-12H
InChIKeyUTSSPZZFRJKFAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-9-phenylacridine (CPA) for Corrosion Inhibition & Halogenated Acridine R&D: Compound Class and Core Characteristics


2-Chloro-9-phenylacridine (CPA; CAS 95888-31-6; C₁₉H₁₂ClN; MW 289.76) is a halogenated 9-arylacridine derivative that belongs to the N-heterocyclic family of organic corrosion inhibitors [1]. Substitution at the 2-position with chlorine and at the 9-position with an unsubstituted phenyl ring yields a distinct electronic profile relative to both non-halogenated analogs (e.g., 9-phenylacridine, PA) and alternative halogen-substituted variants (e.g., 2-bromo-9-(2-fluorophenyl)acridine, BFPA; 2-chloro-9-(2-fluorophenyl)acridine, CFPA) [1]. The compound is primarily studied for its adsorption-driven inhibition of mild steel corrosion in acidic media, with performance quantifiably differentiated from in-class analogs through gravimetric, electrochemical, and computational methods [1].

Why 2-Chloro-9-phenylacridine Cannot Be Replaced by Generic Acridine Analogs for Corrosion Protection in Acidic Media


Halogen substitution on the acridine scaffold critically determines adsorption strength and resulting corrosion inhibition efficiency, as demonstrated by Zhang et al. (2018) through a systematic head-to-head comparison of five acridine derivatives [1]. Non-halogenated analogs such as 9-phenylacridine (PA) and 9-methylacridine (MA) produce markedly lower inhibition efficiencies than halogen-substituted variants under identical conditions (1 M HCl, mild steel), and even among halogen-substituted candidates, the combination of halogen identity (Cl vs. Br) and phenyl substitution pattern (unsubstituted vs. 2-fluorophenyl) generates statistically and practically significant performance gaps exceeding 5 percentage points in maximum inhibition efficiency [1]. Consequently, procurement decisions that treat CPA as interchangeable with other 9-arylacridines risk suboptimal corrosion protection outcomes.

Quantitative Head-to-Head Performance Data: 2-Chloro-9-phenylacridine vs. Closest Analogs


Corrosion Inhibition Efficiency by Weight Loss: CPA vs. CFPA vs. BFPA in 1 M HCl on Mild Steel

Under identical immersion conditions (1 M HCl, mild steel, optimised inhibitor concentration), 2-chloro-9-phenylacridine (CPA) achieves a maximum weight-loss inhibition efficiency (ηw) of 92.8%, which is 1.4 percentage points lower than 2-chloro-9-(2-fluorophenyl)acridine (CFPA; 94.2%) and 5.4 percentage points lower than 2-bromo-9-(2-fluorophenyl)acridine (BFPA; 98.2%) [1]. The ranking ηw(BFPA) > ηw(CFPA) > ηw(CPA) is consistent across all tested concentrations [1]. This represents a direct, reproducible performance differential relevant to industrial inhibitor formulation cost-benefit calculations.

Corrosion Inhibition Mild Steel Weight Loss Method Acid Pickling

Potentiodynamic Polarization-Derived Inhibition Efficiency: CPA vs. CFPA vs. BFPA

Potentiodynamic polarization measurements in 1 M HCl reveal that CPA achieves a maximum inhibition efficiency (η) of 90.95%, compared with 96.54% for CFPA and 98.08% for BFPA [1]. The efficiency ranking η(BFPA) > η(CFPA) > η(CPA) mirrors the weight loss results, confirming cross-method reproducibility. The anode curves of CPA intersect with the blank HCl curve at –0.26 V vs. SCE, indicating CPA's protective film is less stable under anodic polarisation than that of BFPA, which does not intersect the blank curve at concentrations above 0.2 mM [1].

Potentiodynamic Polarization Tafel Extrapolation Mixed-Type Inhibitor Electrochemical Corrosion

Quantum Chemical ∆E Gap: CPA vs. Non-Halogenated 9-Phenylacridine (PA) and Other Acridine Analogs

The energy gap ∆E (ELUMO – EHOMO) calculated at the DFT level for five acridine derivatives follows the order ∆E(CMPA) < ∆E(CPA) < ∆E(MPA) < ∆E(PA) < ∆E(MA), with CPA exhibiting a ∆E of 3.29 eV, significantly lower than non-halogenated 9-phenylacridine (PA; 3.52 eV) and 9-methylacridine (MA; 3.89 eV) [1]. A smaller ∆E correlates with higher reactivity and stronger chemisorption on the mild steel surface, which directly translates into higher experimental inhibition efficiency [1].

Quantum Chemical Calculation Frontier Molecular Orbital Adsorption Strength Structure–Activity Relationship

Electrochemical Impedance Spectroscopy (EIS)-Derived Inhibition Efficiency: CPA vs. CFPA vs. BFPA at 0.4 mM

EIS measurements at a fixed concentration of 0.4 mM in 1 M HCl yield inhibition efficiencies of 93.21% for CPA, 95.95% for CFPA, and 97.54% for BFPA, a ranking fully consistent with the weight loss and polarization data [1]. Furthermore, the standard adsorption free energy (∆G⁰ads) values calculated from the Langmuir isotherm are –35.92 kJ/mol (CPA), –36.47 kJ/mol (CFPA), and –36.70 kJ/mol (BFPA), confirming a tiered chemisorption strength that underlies the observed efficiency differences [1].

EIS Charge-Transfer Resistance Double-Layer Capacitance Adsorption Film Stability

Procurement-Relevant Application Scenarios for 2-Chloro-9-phenylacridine Based on Direct Comparative Performance Data


Corrosion Inhibitor Screening for Mild Steel Acid Pickling Where Halogenated Acridine Cost-Performance Is the Primary Driver

Industrial acid pickling operations requiring an organic inhibitor with proven protection above 90% in 1 M HCl can use CPA as a cost-effective alternative to BFPA, accepting a 5.4 pp efficiency penalty in weight loss tests (92.8% for CPA vs. 98.2% for BFPA) and a 7.13 pp penalty in polarization efficiency (90.95% vs. 98.08%) in exchange for potentially lower procurement cost or easier synthetic accessibility [1]. The decision to prefer CPA over the slightly more efficient CFPA (Δη ≈ 1.4–5.6 pp depending on method) can be justified when the unsubstituted phenyl ring is preferred for synthetic simplicity or downstream functionalization [1].

Computational Pre-Screening of Acridine Libraries for Adsorption-Dominated Corrosion Inhibition

Research groups performing virtual screening of 9-arylacridine libraries can use the experimentally validated ∆E ordering (∆E_CPA = 3.29 eV < ∆E_PA = 3.52 eV) to prioritize chlorine-substituted candidates over non-halogenated analogs, as the 0.23 eV reduction in the frontier orbital gap is directly correlated with higher inhibition efficiency in weight loss and electrochemical assays [1]. This computational benchmark justifies the inclusion of 2-chloro-9-phenylacridine as a reference compound in SAR studies aimed at optimising halogen placement for maximum chemisorption [1].

Adsorption Stability Studies Requiring Quantitatively Ranked ∆G⁰ads Values for Langmuir Isotherm Modelling

Laboratories investigating the thermodynamics of acridine adsorption on mild steel can utilise the published ∆G⁰ads of –35.92 kJ/mol for CPA as a reference point, understanding that the magnitude is 0.55 kJ/mol smaller than CFPA and 0.78 kJ/mol smaller than BFPA [1]. This quantitative ranking supports experimental design where CPA serves as the lower-bound reference within the halogen-substituted series, enabling researchers to benchmark novel inhibitors against the entire CPA–CFPA–BFPA chemisorption gradient [1].

Formulation Development for Mixed-Type Corrosion Inhibitors Requiring Balanced Anodic/Cathodic Protection

Because CPA acts as a mixed-type inhibitor with a cathodic shift less than 51 mV vs. SCE and shows an anodic desorption tendency (curve intersection with blank HCl at –0.26 V), formulators who need balanced anodic/cathodic inhibition but do not require the extreme stability of BFPA can select CPA as a intermediate-performance candidate for blending with other inhibitor components [1]. The quantified electrochemical parameters (η, icorr reduction, βa/βc shifts) provide a complete procurement specification for compound sourcing in formulation R&D [1].

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